5-Bromo-2-butoxypyrimidine
Overview
Description
5-Bromo-2-butoxypyrimidine: is an organic compound with the molecular formula C8H11BrN2O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5-position and a butoxy group at the 2-position of the pyrimidine ring .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 5-Bromo-2-butoxypyrimidine likely acts as a boron reagent . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
In the sm cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Result of Action
It has been reported that treatment with a similar compound, 5-bromo-2′-deoxyuridine, during certain culture conditions had negative effects on shoot and root redifferentiation over a broad range of concentrations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of the SM cross-coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
The role of 5-Bromo-2-butoxypyrimidine in biochemical reactions is not well-documented in the literature. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects on cellular function of similar compounds can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-butoxypyrimidine typically involves the bromination of 2-butoxypyrimidine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored and controlled to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-butoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cross-Coupling Reactions: Reagents include arylboronic acids and alkynylzincs.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl and other substituted pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-butoxypyrimidine has several applications in scientific research, including:
Comparison with Similar Compounds
5-Bromopyrimidine: Similar structure but lacks the butoxy group.
5-Bromo-2-iodopyrimidine: Contains an iodine atom instead of a butoxy group.
5-Bromo-2-tert-butoxypyrimidine: Contains a tert-butoxy group instead of a butoxy group.
Uniqueness: 5-Bromo-2-butoxypyrimidine is unique due to the presence of the butoxy group, which imparts specific chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-butoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKVKWALGAQJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633577 | |
Record name | 5-Bromo-2-butoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-57-7 | |
Record name | 5-Bromo-2-butoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-butoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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